Ketoprofen amide

Descripción general

Descripción

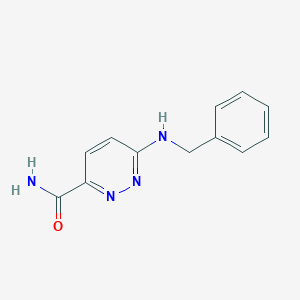

Ketoprofen amide refers to a class of compounds where the ketoprofen molecule, a nonsteroidal anti-inflammatory drug (NSAID), is modified by the introduction of an amide group. This modification can lead to changes in the physical, chemical, and biological properties of the drug. Ketoprofen itself is a well-known medication used for its anti-inflammatory, analgesic, and antipyretic properties, and has been widely studied and utilized since its introduction in the 1970s .

Synthesis Analysis

The synthesis of ketoprofen amides involves various chemical reactions where ketoprofen is combined with different amines to form amide bonds. For instance, the novel ketoprofen amides were synthesized by aminolysis of ketoprofen benzotriazolide with various amines, including primary, secondary, and hydroxylamine, as well as amino acid β-alanine . Another approach involved the selective reduction of ketoprofen to produce a hydroxy derivative, which then reacted with benzotriazole carboxylic acid chloride to yield amidocarbamate derivatives . Additionally, asymmetric synthesis methods have been employed to produce ketoprofen with high enantiomeric excess, which is important for the drug's therapeutic efficacy .

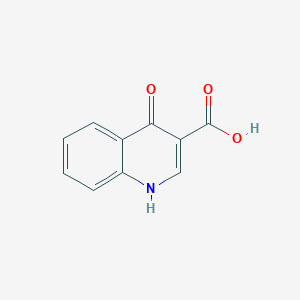

Molecular Structure Analysis

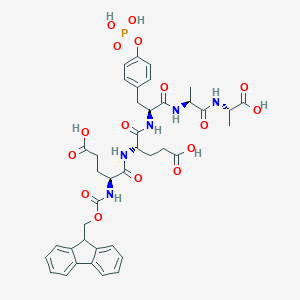

The molecular structure of ketoprofen amides is characterized by the presence of an amide functional group attached to the ketoprofen core. This modification can significantly affect the drug's interaction with biological targets. Spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (H-1 NMR), and carbon-13 nuclear magnetic resonance (C-13 NMR) spectroscopies have been used to characterize the structures of synthesized ketoprofen amides .

Chemical Reactions Analysis

Ketoprofen amides can participate in various chemical reactions due to the presence of reactive functional groups. The amide group can engage in hydrogen bonding, which is evident in the formation of low melting point binary systems comprising ketoprofen and an amide local anesthetic. These systems exhibit eutectic behavior and can form viscous liquids upon quench cooling . The amide group also plays a crucial role in the biological activity of the compounds, as it can affect the drug's interaction with enzymes and receptors.

Physical and Chemical Properties Analysis

The introduction of the amide group into the ketoprofen molecule alters its physical and chemical properties. For example, the formation of ketoprofen amides can suppress the crystallization tendencies of the drug and enhance its solubility . The amide derivatives of ketoprofen have also been shown to possess antioxidative properties, inhibiting lipid peroxidation and lipoxygenase activity, which are important factors in the drug's anti-inflammatory action . Furthermore, some ketoprofen amides have demonstrated cytostatic activity, indicating potential applications in cancer therapy .

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Properties

Ketoprofen amide derivatives have been studied for their potent antioxidant and anti-inflammatory activities. In a study by Rajić et al. (2010), ketoprofen amides exhibited more potent antioxidants than their reduced derivatives. These compounds showed a strong ability to inhibit soybean lipoxygenase and lipid peroxidation, indicating significant anti-inflammatory potential (Rajić et al., 2010).

Antitumor Activity

Ketoprofen amides have also been evaluated for their antitumor activities. Marjanović et al. (2007) found that certain ketoprofen amides demonstrated stronger cytostatic activity compared to ketoprofen itself, suggesting potential use in cancer treatment (Marjanović et al., 2007).

Prodrug Optimization

A study by Philip et al. (2009) focused on optimizing a ketoprofen prodrug for enhanced anti-inflammatory potential and reduced gastrointestinal disturbance. The prodrug, synthesized by coupling ketoprofen with l-glycine, showed promising results in an experimental colitis model (Philip et al., 2009).

Degradation and Environmental Impact

Research has also been conducted on the environmental degradation of ketoprofen. For example, a study investigated the degradation of ketoprofen by sulfate radical-based advanced oxidation processes, highlighting the technical feasibility of remediation of ketoprofen-contaminated water (Feng et al., 2017).

Pharmaceutical and Biological Evaluation

Further studies include the evaluation of ketoprofen and its derivatives in various pharmaceutical and biological settings. These studies range from examining the stability of ester and amide conjugates of ketoprofen to investigating its effects on muscle function and biological responses in zebrafish (Uludağ et al., 2011), (Sayers et al., 2001).

Safety And Hazards

Ketoprofen can increase the risk of fatal heart attack or stroke . It is contraindicated for the treatment of perioperative pain in the setting of coronary artery bypass graft surgery . Personal protective equipment should be worn when handling ketoprofen amide to avoid dust formation and contact with skin, eyes, and clothing .

Direcciones Futuras

Research is ongoing to find new uses for ketoprofen and its derivatives . For example, a new series of ketoprofen derivatives bearing aryl chalcone-amide congeners were synthesized and their inhibitory activity on cholinesterase enzymes was investigated . This suggests that ketoprofen amide and its derivatives could have potential applications in the treatment of diseases such as Alzheimer’s .

Propiedades

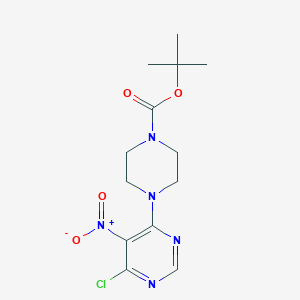

IUPAC Name |

2-(3-benzoylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWMCJJRUWWDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974924 | |

| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ketoprofen amide | |

CAS RN |

59512-16-2 | |

| Record name | Ketoprofen amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOPROFEN AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IY2AXR5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)